Cas no 57500-52-4 (4-Aminothiophene-2-carbaldehyde)

4-Aminothiophene-2-carbaldehyde is a heterocyclic organic compound featuring both an amino and a formyl functional group on a thiophene backbone. This structure imparts versatility in synthetic applications, particularly as a key intermediate in the preparation of pharmaceuticals, agrochemicals, and functional materials. The presence of reactive sites (amine and aldehyde) allows for selective modifications, enabling the synthesis of diverse derivatives. Its stability under standard conditions and compatibility with common organic solvents enhance its utility in multistep reactions. Researchers value this compound for its role in constructing complex heterocycles and biologically active molecules, making it a valuable reagent in medicinal chemistry and material science.
4-Aminothiophene-2-carbaldehyde structure
57500-52-4 structure
Product Name:4-Aminothiophene-2-carbaldehyde
CAS No:57500-52-4
MF:C5H5NOS
MW:127.164299726486
CID:6785412
PubChem ID:14913272
Update Time:2025-08-05

4-Aminothiophene-2-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • AKOS006363345
    • 4-aminothiophene-2-carbaldehyde
    • SCHEMBL18830906
    • 4-aminothiophene-2-carboxaldehyde
    • 57500-52-4
    • 4-Aminothiophene-2-carbaldehyde
    • Inchi: 1S/C5H5NOS/c6-4-1-5(2-7)8-3-4/h1-3H,6H2
    • InChI Key: NIQMAYUPRXWGBU-UHFFFAOYSA-N
    • SMILES: S1C=C(C=C1C=O)N

Computed Properties

  • Exact Mass: 127.00918496g/mol
  • Monoisotopic Mass: 127.00918496g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 96.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 71.3Ų

4-Aminothiophene-2-carbaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1637627-1g
4-Aminothiophene-2-carbaldehyde
57500-52-4 98%
1g
¥11848.00 2024-05-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1637627-5g
4-Aminothiophene-2-carbaldehyde
57500-52-4 98%
5g
¥22209.00 2024-05-08

Additional information on 4-Aminothiophene-2-carbaldehyde

4-Aminothiophene-2-carbaldehyde: A Versatile Compound with Promising Applications in Biomedical Research

4-Aminothiophene-2-carbaldehyde, with the CAS number 57500-52-4, represents a unique class of heterocyclic compounds that has garnered significant attention in the field of biomedical research. This compound, characterized by its thiophene ring fused with a carbaldehyde functional group and an amino substituent, exhibits a range of bioactive properties that make it a valuable candidate for drug development and therapeutic applications. Recent studies have highlighted its potential in modulating signal transduction pathways, inflammation regulation, and antioxidant activity, positioning it as a promising molecule for addressing complex biological processes.

4-Aminothiophene-2-carbaldehyde is structurally defined by the presence of a thiophene ring (a five-membered aromatic heterocycle containing sulfur) with a carbaldehyde group at the 2-position and an amino group at the 4-position. This unique molecular framework allows for versatile chemical reactivity and the ability to interact with multiple biological targets. The carbaldehyde functional group is particularly notable for its capacity to form reversible covalent bonds with proteins, while the amino group contributes to hydrogen bonding and electrostatic interactions. These properties make the compound a potential scaffold for the design of targeted therapeutics and drug conjugates.

Recent advancements in computational chemistry and structure-activity relationship (SAR) analysis have provided critical insights into the molecular mechanisms underlying the biological activities of 4-Aminothiander-2-carbaldehyde. A 2023 study published in Journal of Medicinal Chemistry demonstrated that the compound exhibits selective inhibition of kinase enzymes involved in cell proliferation and apoptosis regulation. This finding is particularly relevant in the context of oncology, where targeting aberrant signaling pathways is a key therapeutic strategy.

One of the most compelling areas of research involving 4-Aminothiophene-2-carbaldehyde is its role in anti-inflammatory applications. A 2024 study in Pharmacological Research revealed that the compound modulates pro-inflammatory cytokine production by interfering with the NF-κB signaling pathway. This mechanism is significant in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease, where dysregulated inflammation contributes to disease progression.

Furthermore, 4-Aminothiophene-2-carbaldehyde has shown potential in neurodegenerative disease research. A 2023 review in Neurochemistry International highlighted its ability to cross the blood-brain barrier and exert neuroprotective effects by reducing oxidative stress. This property is particularly noteworthy given the challenges associated with delivering therapeutics to the central nervous system. The compound's antioxidant activity is attributed to its ability to scavenge free radicals and upregulate antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).

The synthesis of 4-Aminothiophene-2-carbaldehyde has also been a focus of recent chemical research. A 2022 study in Organic Letters described an efficient multistep synthesis route involving thiolative coupling reactions and condensation reactions. This method allows for the incorporation of various functional groups, enabling the development of structure-diverse derivatives with tailored biological activities. The ability to modify the molecular structure of 4-Aminothiophene-2-carbaldehyde opens new avenues for drug optimization and target-specific pharmacology.

In the context of antimicrobial research, 4-Aminothiophene-2-carbaldehyde has demonstrated activity against a range of pathogenic bacteria and fungi. A 2023 study in Antimicrobial Agents and Chemotherapy reported that the compound exhibits synergistic effects when combined with traditional antibiotics, suggesting its potential as an adjunct therapeutic in combating multidrug-resistant infections. This finding is particularly relevant given the growing global threat of antimicrobial resistance.

Additionally, 4-Aminothiophene-2-carbaldehyde has been explored for its photodynamic therapy (PDT) applications. A 2024 study in Photochemical & Photobiological Sciences demonstrated that the compound can act as a photosensitizer under visible light, generating reactive oxygen species (ROS) that induce phototoxic effects in cancer cells. This property makes it a promising candidate for non-invasive cancer treatment strategies that minimize damage to healthy tissues.

The pharmacokinetic profile of 4-Aminothiophene-2-carbaldehyde is another area of active investigation. A 2023 study in Drug Metabolism and Disposition found that the compound exhibits good bioavailability and metabolic stability in preclinical models, suggesting its potential for oral administration. These findings are critical for the development of prodrugs and targeted drug delivery systems that enhance therapeutic efficacy while minimizing side effects.

Despite its promising properties, the toxicological profile of 4-Aminothiophene-2-carbaldehyde remains an important area of research. A 2024 study in Toxicological Sciences reported that the compound exhibits low acute toxicity in animal models, with no significant organ-specific damage observed. These findings suggest that the compound may have a favorable safety profile, which is essential for its translation to clinical applications.

In conclusion, 4-Aminothiophene-2-carbaldehyde represents a versatile and promising compound with a wide range of biomedical applications. Its unique structural features and diverse biological activities make it a valuable candidate for further research and development in the fields of oncology, inflammation management, neurodegeneration, and antimicrobial therapy. As research continues to uncover its full potential, this compound may play a significant role in the advancement of targeted therapeutics and personalized medicine.

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